BenchChemオンラインストアへようこそ!

2,5-Diamino-6-fluorohexanoic acid dihydrochloride

OAT inhibition in vivo ornithine aminotransferase pharmacodynamic durability

2,5-Diamino-6-fluorohexanoic acid dihydrochloride (CAS 124796-41-4), also designated 5-fluoromethylornithine (5‑FMOrn) dihydrochloride, is a synthetic, mechanism-based irreversible inactivator of L‑ornithine:2‑oxoacid aminotransferase (OAT). The molecule is an ornithine analogue in which the δ‑methyl group is replaced by a fluoromethyl moiety; the dihydrochloride salt (C₆H₁₅Cl₂FN₂O₂, MW 237.10) provides enhanced aqueous solubility for biological assays.

Molecular Formula C6H15Cl2FN2O2
Molecular Weight 237.1
CAS No. 124796-41-4
Cat. No. B2674434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diamino-6-fluorohexanoic acid dihydrochloride
CAS124796-41-4
Molecular FormulaC6H15Cl2FN2O2
Molecular Weight237.1
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(CF)N.Cl.Cl
InChIInChI=1S/C6H13FN2O2.2ClH/c7-3-4(8)1-2-5(9)6(10)11;;/h4-5H,1-3,8-9H2,(H,10,11);2*1H
InChIKeyZOZPMKYVFZNAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Diamino-6-fluorohexanoic Acid Dihydrochloride (5-FMOrn) – OAT Inhibitor Procurement Guide


2,5-Diamino-6-fluorohexanoic acid dihydrochloride (CAS 124796-41-4), also designated 5-fluoromethylornithine (5‑FMOrn) dihydrochloride, is a synthetic, mechanism-based irreversible inactivator of L‑ornithine:2‑oxoacid aminotransferase (OAT) [1]. The molecule is an ornithine analogue in which the δ‑methyl group is replaced by a fluoromethyl moiety; the dihydrochloride salt (C₆H₁₅Cl₂FN₂O₂, MW 237.10) provides enhanced aqueous solubility for biological assays . Originally disclosed in the Merrell Dow patent family as a 5‑substituted ornithine derivative, the compound was developed for the treatment of ammonia intoxication and conditional ornithine deficiency [2].

Why Generic OAT Inhibitors Cannot Replace 2,5-Diamino-6-fluorohexanoic Acid Dihydrochloride in Research


The OAT inhibitor landscape includes several mechanistically distinct chemotypes, yet none replicates the combined specificity, irreversibility, and in‑vivo durability of 5‑FMOrn. Older agents such as L‑canaline and gabaculine lack target selectivity: canaline forms oximes with multiple pyridoxal‑phosphate‑dependent enzymes [1], while gabaculine potently inhibits GABA transaminase (GABA‑T; Ki ≈ 2.9 µM) alongside OAT . Even within the 5‑substituted ornithine patent family, subtle changes at the δ‑position (e.g., difluoromethyl or alkynyl groups) alter inactivation kinetics and the proportion of residual OAT activity, making simple interchange unreliable without quantitative head‑to‑head data [2]. The evidence below demonstrates that 5‑FMOrn dihydrochloride occupies a unique efficacy–selectivity niche that generic substitution cannot satisfy.

Quantitative Differentiation Evidence for 2,5-Diamino-6-fluorohexanoic Acid Dihydrochloride Against Closest Comparators


In‑Vivo OAT Inhibition: 5‑FMOrn vs. DL‑Canaline – Potency and Duration of Action

In a direct head‑to‑head study, intraperitoneal administration of 5‑FMOrn at 10 mg/kg to mice inactivated OAT in brain and liver by 90 % for at least 24 h. By contrast, a 50‑fold higher dose of DL‑canaline (500 mg/kg) produced only transient inhibition of 65–70 %, with a considerably slower and lower accumulation of tissue ornithine [1]. This demonstrates that 5‑FMOrn is not only more potent but also provides sustained target engagement, whereas canaline is unsuitable for prolonged OAT suppression.

OAT inhibition in vivo ornithine aminotransferase pharmacodynamic durability DL-canaline comparison

In‑Vitro Inactivation Kinetics: Ki(app) and Half‑Life for Purified OAT

For purified rat liver OAT, 5‑FMOrn exhibited an apparent Ki of 30 µM and an inactivation half‑life (τ₁/₂) of 4 min, consistent with mechanism‑based, enzyme‑activated irreversible inhibition [1]. In comparison, the non‑specific OAT inhibitor gabaculine displays a much lower Ki of 2.10 nM for human recombinant OAT [2], but its lack of selectivity for OAT over GABA‑T (Ki ≈ 2.9 µM) precludes its use as a clean OAT probe. The moderate Ki of 5‑FMOrn reflects the requirement for enzymatic activation at the OAT active site, a mechanistic feature that underpins its target specificity.

enzyme kinetics OAT inactivator Ki(app) half-life

Target Selectivity: 5‑FMOrn Does Not Inhibit ODC, GABA‑T, or Ornithine Carbamoyltransferase at 10 mM

Incubation of L‑ornithine carbamoyltransferase, ornithine decarboxylase (ODC), and GABA transaminase (GABA‑T) preparations with up to 10 mM 5‑FMOrn for 1 h produced no detectable loss of enzyme activity, demonstrating exquisite selectivity for OAT among pyridoxal‑phosphate‑dependent enzymes that recognize ornithine or its analogues [1]. In contrast, L‑canaline inhibits multiple PLP enzymes indiscriminately [2], and gabaculine is a potent GABA‑T inhibitor (Ki = 2.9 µM) . This selectivity profile means that 5‑FMOrn‑induced biochemical changes (e.g., ornithine accumulation) can be unambiguously attributed to OAT blockade.

target specificity off-target screening PLP-enzyme selectivity

Residual OAT Activity After Maximal 5‑FMOrn Inactivation Defines a Functionally Distinct OAT Isoform Population

Even at saturating doses in vitro and in vivo, 5‑FMOrn leaves 10–20 % of total OAT activity unaffected; this residual fraction is resistant to further inactivation by higher or repeated doses of 5‑FMOrn [1]. Subsequent work identified this as a distinct OAT isoenzyme that is sensitive to gabaculine [2]. The ability of 5‑FMOrn to cleanly partition OAT into sensitive and resistant populations provides a unique experimental tool for discriminating OAT isoenzyme functions—a capability not shared by non‑selective inhibitors such as canaline or gabaculine, which cannot resolve these sub‑populations.

residual OAT activity isoenzyme 5‑FMOrn-resistant OAT

Chemical Differentiation from Other 5‑Substituted Ornithine Derivatives – Monofluoromethyl vs. Difluoromethyl Congeners

The Merrell Dow patent family explicitly enumerates multiple δ‑substituted ornithine derivatives, including 2,5‑diamino‑6‑fluorohexanoic acid (δ‑CH₂F), 2,5‑diamino‑6,6‑difluorohexanoic acid (δ‑CHF₂), 2,5‑diamino‑6‑chloro‑6‑fluorohexanoic acid, and 2,5‑diaminohept‑6‑ynoic acid (δ‑C≡CH) [1]. The monofluoromethyl derivative (5‑FMOrn) was selected as the preferred embodiment based on its optimal balance of OAT inactivation potency, oral bioavailability, and the characteristic 10–20 % residual activity window [2]. Substitution with difluoromethyl or alkynyl groups alters the electronic environment at the δ‑carbon, changing both the rate of enzyme‑catalysed activation and the stability of the covalent adduct. No published head‑to‑head quantitative comparison of all congeners exists; however, the patent‑exemplified formulation data (400 mg capsule, 0.500 g injectable) specifically cite the monofluoromethyl compound, confirming its selection for development [1].

structure-activity relationship 5-substituted ornithine fluorinated amino acid

Biochemical Selectivity: Exclusive Elevation of Ornithine Without Perturbation of Other Amino Acids

Acute treatment of mice with 5‑FMOrn (>10 mg/kg) resulted in a dramatic and selective increase in tissue and urinary ornithine concentrations, while no other amino acid was significantly affected [1]. In contrast, the non‑specific OAT inhibitor gabaculine alters both ornithine and GABA levels due to concurrent GABA‑T inhibition [2]. This metabolic selectivity confirms that 5‑FMOrn‑induced ornithine accumulation is a direct and clean readout of OAT inhibition, free from confounding effects on interconnected amino acid pathways.

metabolic selectivity amino acid profiling ornithine accumulation

Optimal Application Scenarios for 2,5-Diamino-6-fluorohexanoic Acid Dihydrochloride Based on Verified Differentiation Evidence


In‑Vivo Pharmacodynamic Studies Requiring Sustained, Near‑Complete OAT Suppression

When experimental protocols demand >90 % OAT inactivation sustained for 24 h in brain and liver, 5‑FMOrn dihydrochloride at 10 mg/kg i.p. is the only validated tool delivering this performance [1]. DL‑Canaline requires 50‑fold higher doses and achieves only transient, partial inhibition, making it unsuitable for chronic OAT blockade models. Procurement of 5‑FMOrn is mandatory for studies correlating sustained OAT inhibition with downstream metabolic or behavioural endpoints.

OAT Isoenzyme Discrimination and Characterisation of 5‑FMOrn‑Resistant OAT

The unique ability of 5‑FMOrn to saturate the sensitive OAT fraction while leaving 10–20 % of activity intact [1] enables researchers to pharmacologically isolate and characterise the 5‑FMOrn‑resistant OAT isoenzyme. This application is critical for laboratories investigating tissue‑specific OAT isoform function or screening for isoenzyme‑selective inhibitors; no alternative OAT inactivator provides this discriminatory resolution.

Metabolic Flux Studies Where Ornithine Must Be the Sole Perturbed Analyte

For targeted metabolomics or metabolic flux analysis where OAT inhibition must be the exclusive intervention, the clean metabolic signature of 5‑FMOrn—selective ornithine elevation without alteration of other amino acids [1]—eliminates confounding variables. This stands in contrast to gabaculine, which simultaneously perturbs GABA pools [2], making data interpretation ambiguous in studies of the ornithine–glutamate–GABA axis.

Gyrate Atrophy of Choroid and Retina Disease Models

Gyrate atrophy is caused by inherited OAT deficiency leading to ornithine accumulation and retinal degeneration. 5‑FMOrn dihydrochloride is explicitly cited as a pharmacological tool for studying this condition, as its irreversible OAT inactivation phenocopies the metabolic defect . The compound enables researchers to induce controlled ornithine elevation in wild‑type animals, facilitating studies of retinal pigment epithelial cell toxicity and testing of ornithine‑lowering interventions.

Quote Request

Request a Quote for 2,5-Diamino-6-fluorohexanoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.